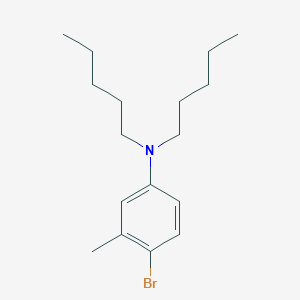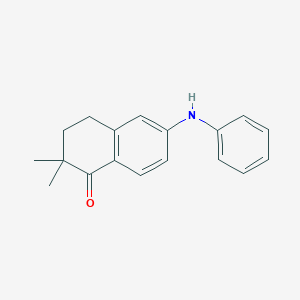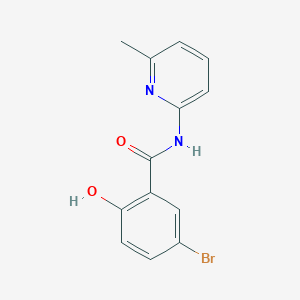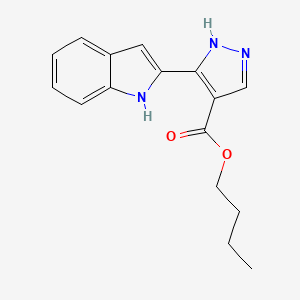![molecular formula C7H15O6P B14207178 [5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid CAS No. 799271-77-5](/img/structure/B14207178.png)
[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a pentyl chain with a hydroxyethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid typically involves the reaction of a suitable phosphonic acid derivative with a hydroxyethoxy-substituted pentyl precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The carbonyl group in the pentyl chain can be reduced to form an alcohol.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, leading to the formation of phosphonate esters or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or alcohols in the presence of a base (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of phosphonate esters or other derivatives.
Aplicaciones Científicas De Investigación
[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals, such as corrosion inhibitors and flame retardants.
Mecanismo De Acción
The mechanism of action of [5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic the phosphate group in biological molecules, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt metabolic pathways and exert various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phosphinic acids: Compounds with a similar phosphonic acid group but different substituents.
Phosphonates: Esters or salts of phosphonic acids with varying alkyl or aryl groups.
Uniqueness
[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid is unique due to its specific hydroxyethoxy and oxopentyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Propiedades
Número CAS |
799271-77-5 |
|---|---|
Fórmula molecular |
C7H15O6P |
Peso molecular |
226.16 g/mol |
Nombre IUPAC |
[5-(2-hydroxyethoxy)-5-oxopentyl]phosphonic acid |
InChI |
InChI=1S/C7H15O6P/c8-4-5-13-7(9)3-1-2-6-14(10,11)12/h8H,1-6H2,(H2,10,11,12) |
Clave InChI |
RDXWZOVMDPLASA-UHFFFAOYSA-N |
SMILES canónico |
C(CCP(=O)(O)O)CC(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)


![Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate](/img/structure/B14207107.png)

![1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14207112.png)

![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)






